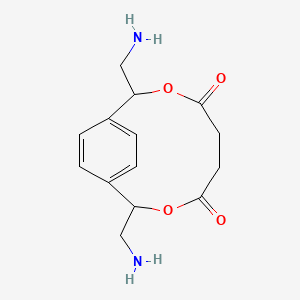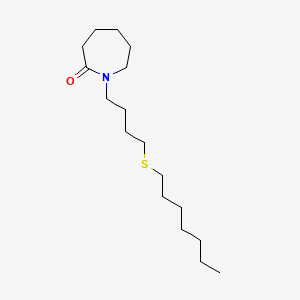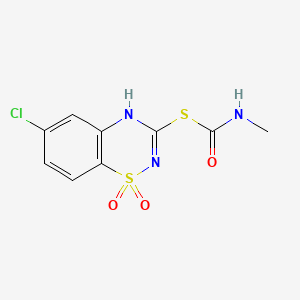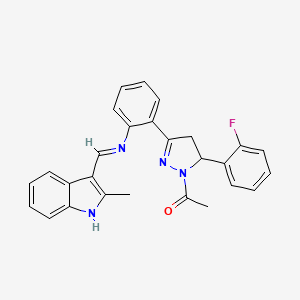
Einecs 301-997-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation methods for Einecs 301-997-8 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.
Reaction Conditions: These conditions include temperature, pressure, and the presence of solvents or catalysts that facilitate the reaction. The reaction conditions are optimized to ensure maximum yield and purity.
Industrial Production: Large-scale production methods involve the use of reactors and other industrial equipment to produce the compound in bulk. Quality control measures are implemented to ensure consistency and safety.
Chemical Reactions Analysis
Einecs 301-997-8 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation depend on the specific structure of the compound.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.
Scientific Research Applications
Einecs 301-997-8 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its effects on biological systems. It may be used in assays to investigate its interaction with enzymes, proteins, and other biomolecules.
Medicine: The compound may have potential therapeutic applications. Research is conducted to explore its efficacy and safety in treating various medical conditions.
Industry: In industrial applications, the compound is used in the production of materials, chemicals, and other products. Its properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Einecs 301-997-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Properties
CAS No. |
94088-01-4 |
|---|---|
Molecular Formula |
C16H25N3O6 |
Molecular Weight |
355.39 g/mol |
IUPAC Name |
1-(2-ethoxybenzoyl)-3-methyldiaziridine-3-carboxylic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H14N2O4.C4H11NO2/c1-3-18-9-7-5-4-6-8(9)10(15)14-12(2,13-14)11(16)17;6-3-1-5-2-4-7/h4-7,13H,3H2,1-2H3,(H,16,17);5-7H,1-4H2 |
InChI Key |
BGZPQUAWPUPLPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C(N2)(C)C(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
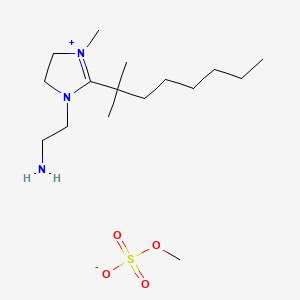
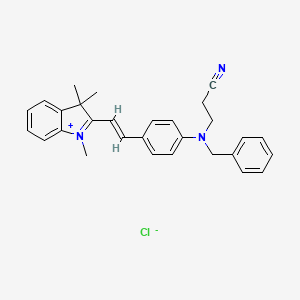
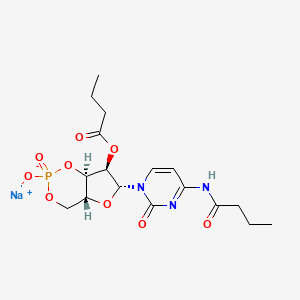
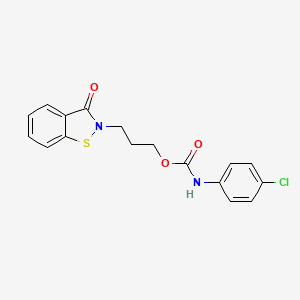
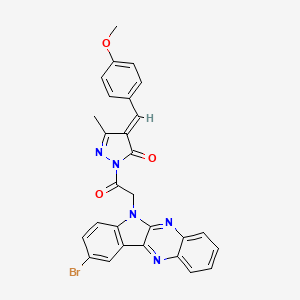
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)
